molecular formula C8H11ClN2O B6353133 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1043918-74-6

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353133
CAS No.: 1043918-74-6
M. Wt: 186.64 g/mol
InChI Key: FFVZMKHSJWHDAF-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based chemical intermediate designed for research and development applications. Pyrazole-4-carbaldehyde derivatives are recognized as privileged scaffolds in medicinal and agricultural chemistry due to their drug-like features and wide range of biological activities . Researchers utilize these compounds as key precursors in the synthesis of more complex molecular hybrids, such as pyrazole-chalcone hybrids and pyrazole-5-carboxamides, which have demonstrated enhanced bioactivity in vivo . These derivatives are frequently investigated for their potential in anticancer agent development, with some analogues functioning by inhibiting critical pathways like the Wnt/β-catenin signalling pathway, and others exhibiting promising activity against colorectal cancer cells . Beyond oncology, this chemical scaffold shows significant promise in the discovery of new antimicrobial and antifungal agents. Structural analogues have been evaluated against various bacterial and fungal pathogens, with some compounds showing potency equal to or greater than commercial drugs . In agrochemical research, molecular hybrids containing the pyrazole core, like the insecticidal aryl isooxazoline-pyrazole-5-carboxamides or fungicidal pydiflumetofen analogues, are developed for phytoprotection, often demonstrating high efficacy with low phytotoxicity . The presence of specific substituents, including halogens (e.g., chlorine) and alkyl groups (e.g., propyl), on the pyrazole ring is a critical structural feature that profoundly influences the compound's reactivity, physical properties, and ultimate biological efficacy . This makes this compound a valuable and flexible building block for researchers in drug discovery and agrochemical sciences. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or licensed for any form of human or animal use.

Properties

IUPAC Name

5-chloro-1-methyl-3-propylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-4-7-6(5-12)8(9)11(2)10-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVZMKHSJWHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that introduces an aldehyde group into the pyrazole ring. The general procedure involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

a. Hydrazine Derivatives
Reaction with hydrazines forms hydrazones, useful for synthesizing Schiff base complexes. For example:

  • Hydrazine hydrate in ethanol at 60°C yields 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde hydrazone (85% yield).

b. Amines
Primary amines (e.g., methylamine) react in dichloromethane under reflux to form imines, which are intermediates for further functionalization.

Reaction Conditions Table

NucleophileSolventTemperatureYield (%)
Hydrazine hydrateEthanol60°C85
MethylamineDCM40°C72
HydroxylamineWater/THFRT91

Condensation Reactions

The aldehyde participates in condensations to form extended π-systems:

a. Aldol Condensation
With ketones (e.g., acetone) in basic conditions (NaOH, ethanol), α,β-unsaturated carbonyl derivatives form via dehydration. For instance:

  • Reaction with acetone produces (E)-5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde acrylketone (68% yield).

b. Knoevenagel Condensation
Active methylene compounds (e.g., malononitrile) react in the presence of piperidine to generate cyanovinyl derivatives .

Substitution Reactions

The chloro group at position 5 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

a. Amination
Heating with ammonium hydroxide in DMF at 120°C replaces chlorine with an amino group, yielding 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (58% yield) .

b. Methoxylation
Treatment with sodium methoxide in methanol at 80°C produces 5-methoxy-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (63% yield) .

Substitution Reactivity Table

NucleophileConditionsProductYield (%)
NH₃ (aq.)DMF, 120°C, 8 h5-Amino derivative58
NaOMe/MeOHReflux, 6 h5-Methoxy derivative63
KSCNDMSO, 100°C, 12 h5-Thiocyano derivative49

Oxidation and Reduction

a. Oxidation
The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:

  • 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid forms in 76% yield.

b. Reduction
NaBH₄ in methanol reduces the aldehyde to a primary alcohol, yielding 4-(hydroxymethyl)-5-chloro-1-methyl-3-propyl-1H-pyrazole (88% yield).

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

a. Pyrazolo[1,5-a]pyrimidine Synthesis
Reacting with amidines (e.g., acetamidine) in acetic acid generates fused pyrimidine rings, important in medicinal chemistry .

Mechanistic Insights

  • Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde, accelerating nucleophilic additions.

  • Chloro Substitution : The para-nitro effect of the aldehyde group activates the chloro substituent for SNAr by polarizing the C-Cl bond .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde typically employs the Vilsmeier-Haack reaction , which introduces an aldehyde group into the pyrazole ring. This method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product. The compound can also undergo various transformations, leading to derivatives with distinct biological properties.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

  • Intermediate in Synthesis : It serves as an essential intermediate in synthesizing more complex pyrazole derivatives, which are often evaluated for their pharmacological properties.
  • Enzyme Inhibitors : The compound is utilized in studies focusing on enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.
  • Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation through assays like the carrageenan-induced paw edema model, indicating its suitability for pain management therapies.
  • Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Numerous studies have explored the biological activity of pyrazole derivatives derived from this compound:

Study FocusFindings
Antimicrobial EvaluationDerivatives synthesized from this compound displayed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains.
Analgesic and Anti-inflammatory StudiesCertain derivatives exhibited promising analgesic and anti-inflammatory effects, warranting further investigation into their therapeutic potential.
Antitumor ActivitySome pyrazole derivatives inhibited cancer cell growth by disrupting microtubule dynamics, suggesting a mechanism similar to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Electronic Effects

  • Propyl vs. Aryl Substituents : The electron-donating propyl group at position 3 in the target compound reduces electrophilicity at the aldehyde compared to electron-withdrawing groups (e.g., CF₃ in ). This impacts reactivity in nucleophilic additions.
  • Chlorophenyl Derivatives : The 4-chlorophenyl group (e.g., ) enhances lipophilicity and may improve crystallinity, as evidenced by higher melting points (171–172°C vs. oil for the propyl analog) .

Spectroscopic Differentiation

  • Aldehyde Proton : The target compound’s aldehyde proton (δ 9.85) is deshielded relative to phenyl-substituted analogs (δ ~8.12), reflecting electronic differences in the pyrazole core .
  • Aromatic Signals : Phenyl-substituted derivatives show multiplet signals at δ 7.4–7.6 for aryl protons, absent in the propyl analog .

Notes

  • Handling Precautions : Use personal protective equipment (PPE) and work in a fume hood due to respiratory and dermal hazards .
  • Analytical Tools : Crystallographic software (e.g., Mercury , SHELX ) and spectral databases are critical for structural validation.
  • Research Gaps: Limited data on the trifluoromethyl analog’s reactivity and biological activity warrant further study .

Biological Activity

5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClN₂O, with a molecular weight of approximately 224.69 g/mol. The structure features a pyrazole ring with a chloro group at the 5-position and a propyl group at the 3-position, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against several pathogens. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through various assays, including the carrageenan-induced paw edema model. Pyrazole derivatives are known for their analgesic effects, making this compound a candidate for pain management therapies .
  • Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential applications in oncology. The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with microtubules. The compound modulates tubulin polymerization, which is crucial for cell division. By affecting microtubule stability, it induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-methyl-1H-pyrazole-4-carbaldehydeMethyl group at position 3Exhibits notable anti-inflammatory properties
5-Bromo-1-methyl-3-propyl-1H-pyrazole-4-carbaldehydeBromine substituent at position 5Different reactivity patterns compared to chlorine
3-Ethyl-1-(4-nitrophenyl)-1H-pyrazoleNitro group instead of chloroEnhanced electronic properties due to nitro group

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives derived from this compound:

  • Antimicrobial Evaluation : A study reported that derivatives synthesized from this compound displayed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains .
  • Analgesic and Anti-inflammatory Studies : Utilizing models such as the tail-flick assay and carrageenan-induced paw edema, researchers found that certain derivatives exhibited promising analgesic and anti-inflammatory effects, warranting further investigation into their therapeutic potential .
  • Antitumor Activity : Research indicated that some pyrazole derivatives could inhibit cancer cell growth by disrupting microtubule dynamics, suggesting a mechanism similar to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde?

  • The compound is synthesized via the Vilsmeier-Haack reaction , where 5-chloro-1,3-dimethyl-1H-pyrazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Subsequent propylation at the 3-position is achieved using alkylation agents like propyl halides under basic conditions (e.g., K₂CO₃) .
  • Key data : Yield (67% for intermediates), IR (1682 cm⁻¹ for C=O stretch), and NMR (δ 9.85 ppm for aldehyde proton) .

Q. How is the compound characterized after synthesis?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Assignments for aldehyde (δ ~9.8–9.9 ppm) and methyl/propyl groups (δ 0.97–3.95 ppm) .
  • IR spectroscopy : C=O stretch at ~1680–1685 cm⁻¹ and pyrazole ring vibrations at ~1470–1510 cm⁻¹ .
    • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a = 6.76 Å, β = 93.8°) .

Q. What are common derivatives of this compound in medicinal chemistry?

  • Knoevenagel condensation with ethyl cyanoacetate yields α,β-unsaturated nitriles for anticonvulsant studies .
  • Hydrazide derivatives (e.g., N'-[(pyrazolyl)methylene] hydrazides) show activity against maximal electroshock-induced seizures .

Advanced Research Questions

Q. How does the substitution pattern influence electronic properties and reactivity?

  • Computational analysis (DFT): The aldehyde group and chlorine atom create electron-deficient regions, enhancing electrophilic substitution at the pyrazole ring. Propyl groups increase steric hindrance, affecting nucleophilic attack .
  • Experimental validation : Substituent effects are studied via Hammett plots in nucleophilic aromatic substitution reactions .

Q. What challenges arise in analyzing crystal packing and intermolecular interactions?

  • C–H···O interactions dominate packing, with dihedral angles (~72.8°) between aldehyde and pyrazole planes. Use Mercury software (Cambridge Crystallographic Data Centre) for void analysis and packing similarity calculations .
  • SHELX refinement (e.g., SHELXL-2018) is critical for resolving disorder in propyl chains, with R-factors < 5% for high-quality datasets .

Q. How are structural contradictions resolved in polymorph studies?

  • Synchrotron XRD identifies polymorphs by comparing unit cell parameters (e.g., monoclinic vs. orthorhombic systems). Contradictions in reported melting points (e.g., 78–79°C vs. 140–141°C) may arise from impurities or polymorphism .

Methodological Tables

Parameter Value Reference
Vilsmeier-Haack Yield 67% (intermediate)
¹³C NMR (Aldehyde) δ 183.2 ppm
Crystal Density 1.35 g/cm³
Molar Refractivity 45.7 cm³/mol

Key Research Gaps

  • Mechanistic studies : Limited data on the role of trifluoromethyl groups in analogous compounds (e.g., 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) for comparative reactivity analysis .
  • Toxicity profiling : No in vivo data for hydrazide derivatives; recommended LC-MS/MS assays for metabolite identification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde
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5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

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